molecular formula C14H18N4O3 B3138295 2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile CAS No. 451459-94-2

2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile

Cat. No.: B3138295
CAS No.: 451459-94-2
M. Wt: 290.32 g/mol
InChI Key: VUVZTFWXKNCZDT-UHFFFAOYSA-N
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Description

2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile is an organic compound with the molecular formula C14H18N4O3. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a morpholine ring, a nitro group, and a benzonitrile moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group displaces the chlorine atom on the benzonitrile ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the nitro group can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, where the morpholine ring can be oxidized to form N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: 2-[(3-Morpholin-4-ylpropyl)amino]-5-aminobenzonitrile.

    Substitution: Derivatives with different functional groups replacing the morpholine ring or nitro group.

    Oxidation: N-oxides of the morpholine ring.

Scientific Research Applications

2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile can be compared with other similar compounds, such as:

    2-[(3-Piperidin-4-ylpropyl)amino]-5-nitrobenzonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-[(3-Morpholin-4-ylpropyl)amino]-4-nitrobenzonitrile: Similar structure but with the nitro group in a different position on the benzonitrile ring.

    2-[(3-Morpholin-4-ylpropyl)amino]-5-cyanobenzonitrile: Similar structure but with a cyano group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-morpholin-4-ylpropylamino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c15-11-12-10-13(18(19)20)2-3-14(12)16-4-1-5-17-6-8-21-9-7-17/h2-3,10,16H,1,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVZTFWXKNCZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211113
Record name 2-[[3-(4-Morpholinyl)propyl]amino]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451459-94-2
Record name 2-[[3-(4-Morpholinyl)propyl]amino]-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451459-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-(4-Morpholinyl)propyl]amino]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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